molecular formula C21H32O11 B1140695 3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid CAS No. 198976-06-6

3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid

Cat. No.: B1140695
CAS No.: 198976-06-6
M. Wt: 460.5 g/mol
InChI Key: ZPXMEOGHWWIMAF-BPWASKFZSA-N
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Description

3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid is a metabolite of Dihydro Artemisinin, which is derived from Artemisinin, a compound extracted from the plant Artemisia annua. This compound is known for its antimalarial properties and is used in various therapeutic applications . The glucuronide form is a result of the glucuronidation process, which enhances the solubility and excretion of the compound in the body .

Mechanism of Action

Target of Action

Dihydro Artemisinin beta-D-Glucuronide, a derivative of artemisinin, primarily targets malaria-causing parasites such as Plasmodium falciparum . The compound interacts with key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Mode of Action

The proposed mechanism of action of artemisinin, from which Dihydro Artemisinin beta-D-Glucuronide is derived, involves the cleavage of endoperoxide bridges by iron. This process produces free radicals (hypervalent iron-oxo species, epoxides, aldehydes, and dicarbonyl compounds) which damage biological macromolecules, causing oxidative stress in the cells of the parasite .

Biochemical Pathways

The compound affects the haem pathway, which has been extensively investigated as a mode of action of artemisinin . The endoperoxide bridge in the compound is activated by reduced heme or ferrous iron, leading to the production of cytotoxic carbon-centered radicals . These radicals may target essential parasite macromolecules, causing the parasite’s death .

Pharmacokinetics

Dihydro Artemisinin beta-D-Glucuronide’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. The compound’s low bioavailability is linked to extensive metabolism, as well as its chemical instability . After administration, the compound is mainly excreted through bile .

Result of Action

The molecular and cellular effects of Dihydro Artemisinin beta-D-Glucuronide’s action include the regulation of key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . This leads to the death of the malaria-causing parasites .

Action Environment

The action, efficacy, and stability of Dihydro Artemisinin beta-D-Glucuronide can be influenced by environmental factors. For instance, the compound’s stability varies with pH and temperature . Furthermore, the compound’s action can be affected by the presence of iron, which activates the endoperoxide bridge in the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Dihydro Artemisinin beta-D-Glucuronide involves the glucuronidation of Dihydro Artemisinin. This process typically requires the use of glucuronic acid or its derivatives in the presence of specific enzymes or catalysts . The reaction conditions often include controlled temperatures and pH levels to ensure the efficient conversion of Dihydro Artemisinin to its glucuronide form .

Industrial Production Methods: Industrial production of Dihydro Artemisinin beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors and continuous flow systems to maintain optimal reaction conditions. The use of high-throughput solid-phase extraction techniques is common to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Dihydro Artemisinin beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and excretion in the body .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites that are more water-soluble and easier to excrete from the body .

Properties

CAS No.

198976-06-6

Molecular Formula

C21H32O11

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26)/t8-,9-,10+,11+,12+,13+,14-,15+,17?,18?,19-,20-,21-/m1/s1

InChI Key

ZPXMEOGHWWIMAF-BPWASKFZSA-N

SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H](C(O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OC5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

Canonical SMILES

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Synonyms

(3R,5aS,6R,8aS,9S,12R,12aS)-Decahydro-3,6,9-trimethyl- 3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl β-D-Glucopyranosiduronic Acid;  Dihydroartemisinin Glucuronide; 

Origin of Product

United States

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